molecular formula C10H11BO3 B1380966 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde CAS No. 1437051-71-2

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

Cat. No.: B1380966
CAS No.: 1437051-71-2
M. Wt: 190.01 g/mol
InChI Key: RYVMJFDGXSBWRC-UHFFFAOYSA-N
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Description

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde (CAS 1437051-71-2) is a benzoxaborole-based building block of high interest in medicinal chemistry and drug discovery research. This compound features a carbaldehyde functional group attached to a 3,3-dimethylbenzoxaborole core, a structure known for its unique electronic properties and potential to interact with biological targets. The benzoxaborole pharmacophore is recognized for its Lewis acidity, which allows it to form reversible covalent bonds with nucleophiles, such as hydroxyl groups in enzyme active sites . This mechanism is central to the biological activity of several clinical and preclinical benzoxaboroles, including the antiparasitic agent DNDI-6148 for Visceral Leishmaniasis and the approved drugs tavaborole and crisaborole . The reactive aldehyde group on this scaffold provides a versatile handle for synthetic elaboration, enabling researchers to create amide, imine, or other derivatives for structure-activity relationship (SAR) studies or to conjugate the molecule to other pharmacophores. As such, this compound serves as a key intermediate for researchers developing novel therapeutic agents, particularly in the fields of infectious diseases and anti-infectives, where organoboron compounds have shown significant promise . The product is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVMJFDGXSBWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)C=O)C(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carbaldehyde undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carbaldehyde has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds:

  • 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid
  • 2,1-Benzoxaborole-6-carboxylic acid, 1,3-dihydro-1-hydroxy-3,3-dimethyl-

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carbaldehyde is unique due to its specific structural features and the presence of both hydroxy and aldehyde functional groups.

Synthesis routes and methods

Scheme 1 illustrates the simple displacement methods for the syntheses of compounds 3, 7, and 10. The synthesis of benzoxaborole 36 was reported previously, and intermediate esters 37 and 38 were easily prepared from the corresponding commercial carboxylic acids.

Schemes 2 shows Nucleophilic substitution of a fluorine atom in 41 by the hydroxyl group in 40 generated 42, followed by esterification, giving the methyl ester 43. Catalytic boronylation converted the bromo compound 43 to boron compound 44. Reduction of the aldehyde of 44 followed by acidification provided the ester benzoxaborole 5, which was hydrolyzed to the acid compound 4.

Schemes 3 show compound 45 was converted to the amide 46 followed by dehydration, resulting in cyano compound 47. Displacement of a chlorine atom in 47 by the phenoxy moiety in compound 36 gave the desired compound 11, which was reduced to generate compound 13, containing the aminomethyl side chain. The nitrile compound 11 was also converted to 23 and 26, with the carboximidamide and tetrazole side chain, respectively. Reduction of the ester in 9 afforded the hydroxymethyl analogue 12.

Schemes 4 illustrates the synthesis of 14 and 22. The carboxylic acid of 45 was converted to the ester 48, which was reduced to give the aldehyde compound 49. A coupling reaction of intermediate 49 with 36 generated 50, which led to the amine compound 14 by reductive amination and the oxime analogue 22 by reacting with hydroxylamine.

Schemes 5 show Amide intermediates 46 and 51–56 were obtained by converting the acid 45 to its isobutylcarbonyl anhydride or its carbonyl chloride followed by reacting with the corresponding amines or sulfonamide. Finally, compounds 15–21 were generated by coupling the amides 46 and 51–56 with 6-hydroxy benzoxaborole 36.

Schemes 6 illustrates compound 24 and 35. The carboxylic acid group in 45 was converted to the amide of 57, which was then cyclized to 58. The chlorine atom in 58 was replaced by the hydroxyl benzoxaborole 36 to give 24. Ring-opened ester product 35 was also obtained because of the hydrolysis of the oxazoline ring under higher temperature.

Schemes 7 illustrates the synthesis of compound 25. From a common intermediate 48, compound 59 was obtained by hydrazine exchange with the ester methoxy group. Further acetylation of 59 gave 60, which was cyclized to generate 61. The substitution reaction between 61 and 36 provided the final product 25.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Aldehyde vs. Carboxylic Acid Derivatives

  • Reactivity : The aldehyde group in the target compound allows for nucleophilic additions (e.g., formation of Schiff bases or amines), whereas the carboxylic acid derivative (CAS: 1221343-14-1) forms amides or esters .
  • Biological Activity : Aldehyde-containing derivatives (e.g., SCYX-7158) exhibit potent antiparasitic activity, while carboxylic acid analogs (e.g., 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid) are utilized in crystallography studies as protein-binding inhibitors .

Substituent Effects

  • SCYX-7158 (target compound) showed a terminal half-life of 127 hours in dogs, significantly longer than SCYX-6759 due to reduced oxidative metabolism .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Key Features Half-Life (h) Bioavailability Key Applications
Target Compound 3,3-dimethyl substitution; aldehyde group 127 (in dogs) High oral Antiparasitic (SCYX-7158)
SCYX-6759 Lacks dimethyl groups; benzamide structure N/A Moderate Antiparasitic lead
Carboxylic Acid Derivative 6-carboxylic acid; no dimethyl groups N/A Low Protein crystallography
Fluoro Analog 5-fluoro substitution; aldehyde group N/A Unreported Under investigation

Biological Activity

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde is a compound belonging to the benzoxaborole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antifungal properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₉BO₃
  • Molecular Weight : 177.95 g/mol
  • CAS Number : 1221343-14-1

This compound features a boron atom integrated into its structure, which is characteristic of benzoxaboroles and contributes to its unique reactivity and biological properties.

Antifungal Activity

Research has demonstrated that derivatives of benzoxaboroles exhibit significant antifungal activity. A study published in Nature highlighted the synthesis of new conjugates of amphotericin B with benzoxaboroles, including this compound. These conjugates were tested against various fungal strains such as Candida albicans and Aspergillus niger, showing promising antifungal potency comparable to that of amphotericin B itself .

Table 1: Antifungal Activity Against Selected Fungi

CompoundMIC (μg/mL)Fungal Strain
Amphotericin B0.25 - 2Candida albicans
Benzoxaborole Conjugate (e.g., Compound 9)0.25 - 2Candida albicans
Benzoxaborole Conjugate (e.g., Compound 12)1Aspergillus niger
Benzoxaborole Conjugate (e.g., Compound 10)>16Fusarium oxysporum

The results indicate that the modified derivatives maintain or enhance the antifungal activity while potentially reducing cytotoxicity to human cells .

The mechanism by which benzoxaboroles exert their antifungal effects is primarily through the inhibition of fungal protein synthesis and disruption of cellular integrity. The presence of the boron atom is thought to interact with specific targets within the fungal cell wall or membrane, leading to increased permeability and cell death.

Case Studies

A notable case study involved the evaluation of the cytotoxicity and hemolytic activity of benzoxaborole derivatives in comparison to amphotericin B. The study found that certain derivatives exhibited lower cytotoxicity while maintaining high antifungal efficacy. For instance:

  • Compound 9 demonstrated optimal characteristics with low toxicity and high antifungal activity against multiple strains.
  • Compound 11 , while effective against fungi, showed higher cytotoxicity compared to other derivatives .

These findings suggest that while enhancing antifungal properties, it is crucial to monitor and minimize potential side effects on human cells.

Future Directions

The ongoing research into benzoxaboroles highlights their potential not only as antifungal agents but also in other therapeutic areas such as anti-inflammatory and anticancer treatments. Further studies are warranted to explore the full spectrum of biological activities associated with these compounds and their derivatives.

Q & A

Q. Critical Variables :

  • Catalysts : Silver nitrate enhances regioselectivity in oxaborole ring formation .
  • Solvent : Polar aprotic solvents (DMSO) improve reaction rates but may reduce yields due to side reactions.
  • Temperature : Low temperatures (0°C) minimize decomposition during alkylation .

How does the introduction of dimethyl groups at the 3-position affect the compound's pharmacokinetic profile and blood-brain barrier (BBB) penetration?

Advanced
The 3,3-dimethyl substitution enhances metabolic stability and BBB penetration, critical for treating central nervous system (CNS) infections like stage 2 African trypanosomiasis:

  • Metabolic Stability : Dimethyl groups reduce oxidative metabolism, lowering clearance rates (e.g., SCYX-7158 has a plasma half-life >24 hours in primates) .
  • BBB Penetration : The substituents increase lipophilicity (logP ~2.5), enabling passive diffusion across the BBB. SCYX-7158 achieves CSF-to-plasma ratios >0.3 in murine models .
  • Comparative Data : Non-dimethyl analogs (e.g., SCYX-6759) show faster clearance and lower CNS exposure .

What spectroscopic and chromatographic methods confirm the structure and purity of this benzoxaborole derivative?

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR validate the oxaborole ring (δ ~9.0 ppm for B-OH) and aldehyde proton (δ ~10.2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the dimethyl-substituted oxaborole ring (e.g., bond angles ~120° for sp2^2-hybridized boron) .
  • LC-MS/MS : Quantifies purity (>95%) and detects degradation products using internal standards like d6-SCYX-7158 .

What in vitro and in vivo models evaluate antitrypanosomal efficacy, and how do potency metrics translate to curative doses?

Q. Advanced

  • In Vitro :
    • T. brucei IC50_{50} : 0.15–1.3 nM in bloodstream forms .
    • ADME Assays : Microsomal stability (<15% degradation in 1 hour) and P-glycoprotein efflux ratio (<2) predict oral bioavailability .
  • In Vivo :
    • Murine Models : Oral dosing at 50 mg/kg twice daily for 7 days achieves 100% cure in CNS-infected mice .
    • Cattle Studies : Intramuscular 10 mg/kg single dose eradicates T. vivax .

How can researchers reconcile discrepancies in reported synthetic yields (e.g., 12.5% vs. 79%) for key intermediate steps?

Data Contradiction Analysis
Yield variations arise from:

  • Catalyst Loading : Higher silver nitrate (2.46 mmol vs. 1.33 mmol substrate) improves step 1 yield from 32% to 72% .
  • Reaction Time : Extended stirring (60 hours vs. 16 hours) in step 3 increases crystallinity and purity, reducing losses during purification .
  • Workup Protocols : Acid quenching (HCl vs. acetic acid) affects byproduct formation in aldehyde functionalization .

Optimization Strategy :
Use design of experiments (DoE) to map interactions between temperature, catalyst loading, and solvent polarity.

What is the proposed mechanism of action against Trypanosoma brucei, and how do structural modifications influence target binding?

Q. Mechanistic Insight

  • Target Hypothesis : The oxaborole ring chelates essential metalloenzymes (e.g., T. brucei Leucyl-tRNA synthetase), disrupting protein synthesis .
  • Role of Substituents :
    • Aldehyde Group : Forms Schiff bases with lysine residues in the enzyme active site.
    • Dimethyl Groups : Shield the boron atom from hydrolysis, prolonging target engagement .
  • SAR Studies : Trifluoromethyl benzamide derivatives (e.g., SCYX-7158) show 10-fold higher potency than non-fluorinated analogs due to enhanced hydrophobic interactions .

How is electrophilic reactivity leveraged for further functionalization of the benzoxaborole core?

Q. Advanced Synthetic Chemistry

  • Trifluoromethylation : Electrophilic reagents like trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole react at the aldehyde position, enabling introduction of CF3_3 groups for improved metabolic stability .
  • Kinetic Analysis : Pseudo-first-order rate constants (kobsk_{\text{obs}}) correlate with substituent electronic effects (Hammett σ values), guiding regioselective modifications .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Q. Advanced Bioanalytical

  • Matrix Interference : Plasma proteins and lipids necessitate protein precipitation with ice-cold methanol (3:1 v/v) before LC-MS/MS .
  • Internal Standards : Deuterated analogs (d6-SCYX-7158) correct for ion suppression in electrospray ionization .
  • Sensitivity : Lower limit of quantification (LLOQ) of 1 ng/mL ensures accurate pharmacokinetic profiling in CNS tissues .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

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